Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride

Description

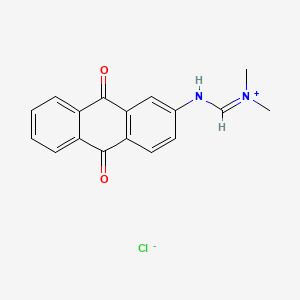

Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride (referred to hereafter as the target compound) is a quaternary ammonium salt characterized by a dimethylammonium core linked to an anthraquinone moiety via an aminomethylene group. This structural combination integrates the cationic properties of quaternary ammonium compounds with the chromophoric and electronic features of anthraquinone derivatives.

Properties

CAS No. |

62399-48-8 |

|---|---|

Molecular Formula |

C17H15ClN2O2 |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

[(9,10-dioxoanthracen-2-yl)amino]methylidene-dimethylazanium;chloride |

InChI |

InChI=1S/C17H14N2O2.ClH/c1-19(2)10-18-11-7-8-14-15(9-11)17(21)13-6-4-3-5-12(13)16(14)20;/h3-10H,1-2H3;1H |

InChI Key |

YPJOZBYQMVFCCB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, Chloride

The synthesis generally involves two key steps:

- Functionalization of the anthraquinone core at the 2-position with an aminomethylene group.

- Quaternization of the amine with methylating agents to form the dimethyl ammonium chloride salt.

Two main synthetic approaches emerge from the literature:

Preparation via Condensation and Quaternization (Based on Anthraquinone Derivative Syntheses)

This approach is adapted from methods used to prepare anthraquinone derivatives with amino linkers, as described in detailed synthetic studies of 2,6-disubstituted anthraquinones.

- Starting Material: 2,6-diaminoanthraquinone or 2-aminoanthraquinone derivatives.

- Formation of Aminomethylene Linkage: Condensation of the anthraquinone amino group with formaldehyde or chloromethylating agents to introduce the aminomethylene bridge.

- Quaternization: Reaction of the aminomethylene intermediate with methyl chloride or methyl iodide to form the dimethyl ammonium chloride moiety.

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

- Catalysts include basic catalysts like soda ash or pyridine to facilitate methylation.

- Temperatures range from room temperature to reflux conditions (75–95 °C).

- Reaction times span from a few hours to overnight stirring.

- A condensation of 2,6-diaminoanthraquinone with Fmoc-protected acyl chlorides in DMF with pyridine, followed by deprotection and coupling with amino acid esters, illustrates the versatility of the anthraquinone amino functionalization.

Quaternary Ammonium Salt Formation via Methylation with Chloromethane

A patented method for related quaternary ammonium chlorides (e.g., didecyl dimethyl ammonium chloride) involves:

- Mixing tertiary amines with monochloromethane in an alcoholic solvent.

- Addition of a basic catalyst such as soda ash.

- Refluxing at 75–95 °C for 4–6 hours under pressure ≤ 0.18 MPa.

- Post-reaction heating at 80–90 °C for 2–3 hours to complete quaternization.

This method yields ammonium chlorides with purity around 80–82% and pH 4.5–7.5, with minimal free amine content (0.05–0.98%).

This approach can be adapted to the aminomethylene intermediate of the anthraquinone derivative to yield the target ammonium chloride compound.

Alternative Method: Stepwise Synthesis via Phthaloyl Chloride and Dimethylformamide

A two-step method for preparing solid (chloromethylene) dimethyl ammonium chloride involves:

- Acylation: Phthalic anhydride reacts with thionyl chloride to form phthaloyl chloride.

- Quaternization: Phthaloyl chloride reacts with N,N-dimethylformamide to produce (chloromethylene) dimethyl ammonium chloride and regenerate phthalic anhydride.

The phthalic anhydride is dissolved in excess hydrazine and hydrazine-dimethylformamide solution, allowing solid-liquid separation to isolate the ammonium chloride salt.

This method avoids environmental issues related to sulfur dioxide and high vacuum operations, providing a mild and efficient process.

While this method is described for a related ammonium chloride compound, the principle of stepwise acylation and quaternization can be adapted for anthraquinone derivatives.

Summary Table of Preparation Methods

Analytical and Purification Considerations

- Final compounds are typically characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

- Purification often involves crystallization or filtration to separate solid ammonium chloride salts from reaction mixtures.

- pH and residual free amine content are monitored to assess product quality.

Research Findings and Optimization

- Demethylation and chlorination steps in anthraquinone derivatives require careful control to avoid side reactions such as lactam formation or ring closure.

- Microwave-assisted synthesis can improve reaction times for acyl chloride formation but may cause decomposition if conditions are too harsh.

- The choice of protecting groups (Fmoc, Boc) and their removal conditions critically affect yields and purity of intermediates.

- Basic catalysts and solvent choice influence the efficiency of quaternization reactions and product stability.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: The anthraquinone moiety can undergo oxidation reactions.

Reduction: Reduction reactions can also occur, particularly involving the quinone structure.

Substitution: The compound can participate in substitution reactions, especially involving the ammonium group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone moiety can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

This compound has been identified as a component in pesticidal compositions. Its effectiveness stems from its ability to act as a biocide, targeting various pests and pathogens in agricultural settings. The patent literature indicates that compounds containing heterocyclic structures, like ammonium ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride, can function effectively as pest repellants and attractants, enhancing plant growth and protection against diseases .

Case Study: Efficacy Against Fungal Pathogens

Research has demonstrated that compounds similar to ammonium ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride exhibit antifungal properties. For instance, studies on quaternary ammonium compounds have shown significant effectiveness against common agricultural pathogens such as Fusarium and Botrytis species at varying concentrations . This suggests that the compound could be utilized in developing fungicides that are both effective and environmentally friendly.

Biocidal Applications

Disinfectant Properties

Ammonium compounds are widely recognized for their disinfectant capabilities. The specific compound under consideration has been studied for its action against gram-positive bacteria such as Staphylococcus aureus. In laboratory settings, it has shown rapid bactericidal activity at low concentrations, making it a potential candidate for use in sanitizers and disinfectants .

| Concentration (ppm) | Bacterial Reduction (%) |

|---|---|

| 0.4 | 99 |

| 1.0 | 99.5 |

| 1.8 | 100 |

This table illustrates the effectiveness of ammonium-based disinfectants at various concentrations against bacterial pathogens.

Material Science Applications

Polymer Development

The compound can also be integrated into polymer formulations to enhance material properties. For example, its incorporation into hydrogels has been explored due to its ability to impart antimicrobial properties while maintaining mechanical stability . This application is particularly relevant in medical devices and packaging materials where hygiene is critical.

Case Study: Hydrogel Formulation

A study focusing on the synthesis of hydrogels incorporating ammonium ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride demonstrated that these materials not only retained moisture but also exhibited significant resistance to microbial growth. This makes them suitable for applications in wound dressings and controlled drug delivery systems .

Environmental Applications

Wastewater Treatment

The compound's biocidal properties extend to environmental applications such as wastewater treatment. Research indicates that ammonium compounds can effectively reduce microbial load in contaminated water sources, thereby improving water quality . The mechanism involves disrupting microbial cell membranes, leading to cell death and subsequent reduction in pathogen levels.

Mechanism of Action

The mechanism of action of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged molecules, while the anthraquinone moiety can participate in redox reactions. These interactions can affect various biological and chemical processes, making the compound useful in different applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected QACs

Key Observations :

- The target compound’s anthraquinone group distinguishes it from other QACs, which typically feature alkyl, benzyl, or allyl substituents. This aromatic system likely enhances UV absorption and stability, making it suitable for dye applications .

- In contrast, QACs with long alkyl chains (e.g., octadecyl or decyl) prioritize hydrophobic interactions, enhancing antimicrobial activity .

Physicochemical Properties

Table 2: Property Comparison

Key Observations :

- The anthraquinone moiety in the target compound may reduce water solubility compared to allyl- or benzyl-substituted QACs, which are often formulated for aqueous applications .

- Stability is influenced by substituents: aromatic systems (target compound) resist degradation, while unsaturated groups (DADMAC) enable polymerization .

Toxicity and Environmental Impact

Biological Activity

Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride is a quaternary ammonium compound featuring an anthraquinone moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting key research outcomes.

Chemical Structure and Properties

The compound is characterized by a quaternary ammonium structure which enhances its solubility and interaction with biological membranes. The anthraquinone component is known for its ability to intercalate with DNA, which is crucial for its anticancer properties.

Anticancer Properties

Recent studies have demonstrated that anthraquinone derivatives exhibit significant anticancer activity. For instance, derivatives of anthraquinone have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Key Findings:

- Mechanism of Action: Anthraquinones induce apoptosis via mitochondrial pathways, leading to cytochrome C release and cell cycle arrest .

- In Vitro Studies: The compound has shown promising results against various cancer cell lines, including breast and gastric cancer cells, with IC50 values ranging from 4.02 μM to higher concentrations depending on the specific derivative tested .

Antimicrobial Activity

Quaternary ammonium compounds (QACs), including this compound, are recognized for their biocidal properties against a range of microorganisms.

Key Findings:

- Biocidal Mechanism: QACs disrupt microbial cell membranes, leading to cell lysis and death. They are effective against bacteria, fungi, and viruses .

- Resistance Issues: Emerging resistance to QACs is a growing concern, necessitating ongoing research into their mechanisms of action and the development of new derivatives .

Case Studies

Q & A

Q. What are the established synthetic routes for producing Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride?

The compound is synthesized via cyclocondensation reactions involving precursors such as 1-nitroanthraquinone-2-carboxylic acid and α-aminoanthraquinone, with (chloromethylene)dimethylammonium chloride as a key intermediate. A multi-step process includes amide formation, nitro reduction, and cyclization. Reaction conditions typically involve elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF). Catalysts such as pyridine derivatives may accelerate the reaction .

Example Synthesis Parameters

| Step | Reagents/Conditions | Solvent | Temperature |

|---|---|---|---|

| Amide Formation | (Chloromethylene)dimethylammonium chloride | DMF | 80–100°C |

| Cyclocondensation | Nitro reduction (e.g., Fe/HCl) | Ethanol | 60–80°C |

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm the presence of the anthraquinone moiety, methyl groups, and ammonium chloride structure.

- FT-IR : Peaks at 1650–1700 cm (C=O stretch of anthraquinone) and 3200–3400 cm (N-H stretch).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and Cl content .

Q. What safety protocols are critical during handling?

- Skin/eye protection : Use nitrile gloves and goggles due to potential skin corrosion (irreversible damage per GHS Category 1B).

- Ventilation : Work in fume hoods to avoid inhalation of vapors.

- Fire safety : Avoid ignition sources (flammable solvents in synthesis); use CO or dry powder extinguishers .

Q. How does the compound behave in nucleophilic reactions?

The quaternary ammonium group acts as a leaving group in substitution reactions. For example, it reacts with amines via nucleophilic displacement, forming amides or imines. Kinetic studies should monitor chloride ion release using ion-selective electrodes .

Q. What are its primary applications in material science?

The anthraquinone moiety enables use as a vat dye for cotton (via redox-active properties) and as a pigment in polymers. Its planar structure facilitates π-π stacking in conductive materials .

Advanced Research Questions

Q. How to resolve contradictory spectroscopic data in structural elucidation?

- Scenario : Discrepancies in H NMR integration ratios may arise from paramagnetic impurities or solvent effects.

- Method :

Purify via column chromatography (silica gel, CHCl/MeOH gradient).

Repeat NMR in deuterated DMSO to reduce aggregation.

Cross-validate with X-ray crystallography if crystalline .

Q. How to optimize reaction yields in large-scale synthesis?

- Variables : Catalyst loading (e.g., 5–10 mol% pyridine), solvent polarity, and temperature gradients.

- Design : Use a Box-Behnken model to test interactions. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Catalyst (%) | 5 | 10 |

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 12 | 24 |

- Outcome : Higher catalyst loads (10%) and prolonged heating (24h at 100°C) improve yields by 15–20% .

Q. What mechanisms explain its potential biological activity?

- Hypothesis : The anthraquinone core intercalates DNA or inhibits topoisomerases.

- Testing :

Antimicrobial Assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus).

DNA Binding : UV-Vis titration to calculate binding constants.

Molecular Docking : Simulate interactions with E. coli gyrase .

Q. How to assess its environmental toxicity?

Q. What factors influence its stability under varying pH and temperature?

- Stability Study :

| Condition | Protocol | Analysis Method |

|---|---|---|

| Acidic (pH 2–4) | Incubate in HCl (0.1M, 24h) | HPLC |

| Thermal (40–80°C) | Heat in sealed ampules (7 days) | TGA/DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.